

The Chemical Reactivity Profile of Isopropenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Prop-1-en-2-ylboronic Acid*

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Isopropenylboronic acid and its derivatives, particularly the pinacol ester, are versatile and valuable reagents in modern organic synthesis. Their unique reactivity profile allows for the construction of complex molecular architectures, making them crucial building blocks in the discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical reactivity of isopropenylboronic acid, with a focus on its pinacol ester, summarizing key quantitative data, detailing experimental protocols for pivotal reactions, and illustrating reaction mechanisms and workflows.

Core Reactivity and Stability

Isopropenylboronic acid pinacol ester, also known as 2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key organoboron compound. The presence of the vinyl boronic ester functionality allows it to participate in a wide array of chemical transformations.

Stability and Handling: Isopropenylboronic acid and its pinacol ester are known to be susceptible to decomposition and polymerization. Commercial preparations are often supplied with stabilizers such as butylated hydroxytoluene (BHT) or phenothiazine. For long-term storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere. The pinacol ester exhibits greater stability, particularly towards hydrolysis, compared to the free boronic acid, making it the preferred reagent in many applications.

Physical and Chemical Properties:

Property	Value
CAS Number	126726-62-3 (Pinacol Ester)
Molecular Formula	C ₉ H ₁₇ BO ₂ (Pinacol Ester)
Molecular Weight	168.04 g/mol (Pinacol Ester)
Boiling Point	47-49 °C / 9 mbar
Density	0.894 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.4320

Key Reactions and Applications

Isopropenylboronic acid pinacol ester is a versatile substrate for a multitude of carbon-carbon bond-forming reactions. Its applications are particularly prominent in the synthesis of complex molecules within the pharmaceutical industry, where it serves as a building block for kinase and enzyme inhibitors.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prominent application of isopropenylboronic acid pinacol ester, enabling the formation of a carbon-carbon bond between the isopropenyl group and an aryl, heteroaryl, or vinyl halide or triflate.^[1] This reaction is fundamental in the synthesis of styrenyl compounds and other complex organic molecules.

General Reaction Scheme: R-X + (CH₃)₂C=C(Bpin) → R-C(=C(CH₃)₂) Where R = Aryl, Heteroaryl, Vinyl; X = Br, I, Cl, OTf; Bpin = pinacol boronate

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

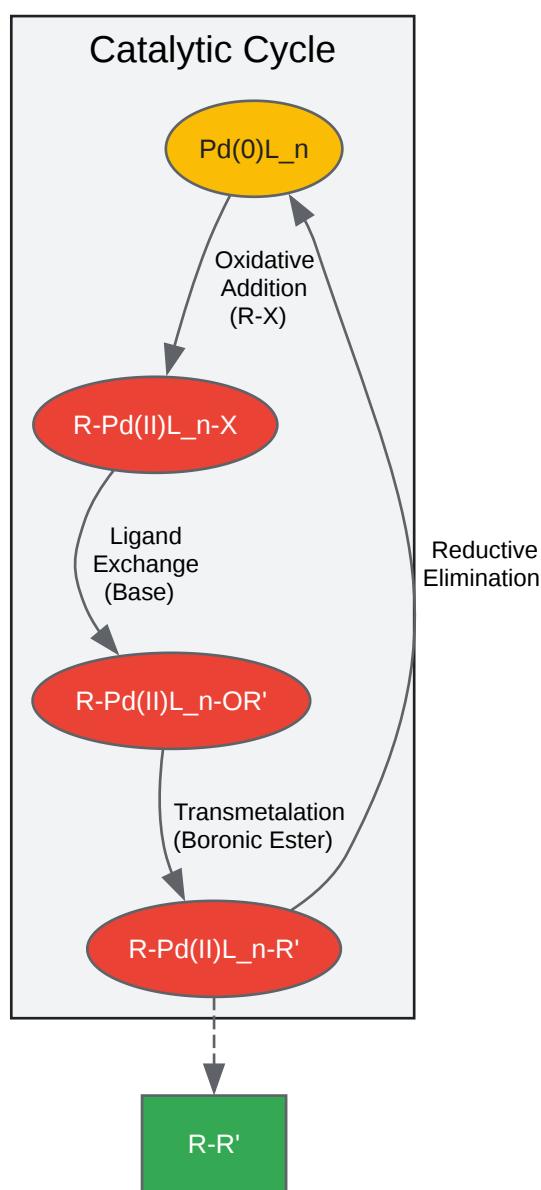
Aryl Halide (R-X)	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
2,6-Dichloropyridine	Pd ₂ (dba) ₃ (1)	FcPPh ₂ (6)	K ₃ PO ₄ (2)	Dioxane/H ₂ O (2:1)	100	24	74
2-Bromoaniline	(dppf)PdCl ₂ (5)	-	Et ₃ N (4)	Dioxane	80	12	>95 (for borylation)
2-Bromo-5-methoxyaniline	(dppf)PdCl ₂ (5)	-	Et ₃ N (4)	Dioxane	80	12	>95 (for borylation)
2-Bromo-4-fluoroaniline	(dppf)PdCl ₂ (5)	-	Et ₃ N (4)	Dioxane	80	12	>95 (for borylation)

Note: The yields for the bromoanilines refer to the synthesis of the corresponding aryl boronate, a precursor step to the Suzuki coupling itself, but indicative of compatible conditions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Isopropenylboronic Acid Pinacol Ester[3]

- To an oven-dried reaction vessel, add 2,6-dichloropyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
- Add Pd₂(dba)₃ (1 mol%) and FcPPh₂ (6 mol%).
- Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
- Add degassed 2:1 dioxane/water to the vessel.
- Heat the reaction mixture to 100°C and stir for 24 hours.

- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Simmons-Smith Cyclopropanation

The electron-rich double bond of isopropenylboronic acid pinacol ester can undergo cyclopropanation via the Simmons-Smith reaction. This reaction stereospecifically installs a cyclopropane ring, yielding a valuable functionalized cyclopropylboronate intermediate.[4][5]

General Reaction Scheme: Isopropenyl-Bpin + CH_2I_2 + $\text{Zn}(\text{Cu}) \rightarrow$ (1-methyl-1-(Bpin)cyclopropyl)methane

Quantitative Data for Simmons-Smith Cyclopropanation:

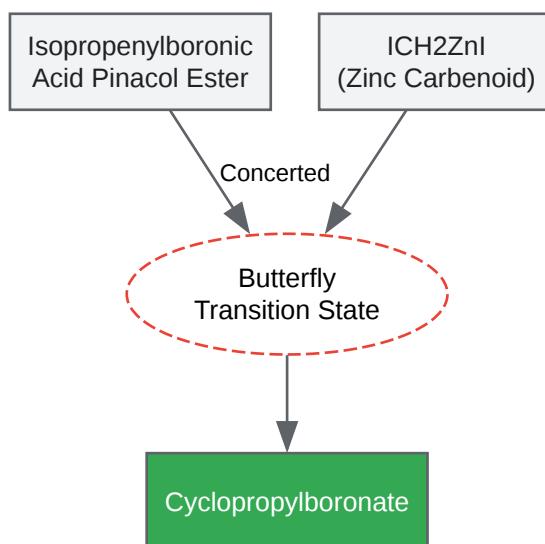
Alkene Substrate	Reagents (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
General Alkene	Et_2Zn (2.0), CF_3COOH (2.0), CH_2I_2 (2.0)	CH_2Cl_2	-10 to RT	12	~90
Alkenyl 1,2-Bis(boronate)	Et_2Zn (3.0), CH_2I_2 (3.0), TFA (0.3)	Toluene	0 to RT	2	78-92

Note: These are general conditions and yields for Simmons-Smith reactions; specific data for isopropenylboronic acid pinacol ester may vary.[4][6]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)[4][5]

- Under an inert atmosphere (e.g., nitrogen), dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in dichloromethane (CH_2Cl_2).
- Cool the solution to 0°C.
- In a separate flask, add trifluoroacetic acid (2.0 equiv) dropwise to a solution of diethylzinc (Et_2Zn , 2.0 equiv) in CH_2Cl_2 at 0°C. Stir the resulting slurry at room temperature for 2 hours.
- Cool the slurry to -10°C and add a solution of diiodomethane (CH_2I_2 , 2.0 equiv) in CH_2Cl_2 dropwise.

- To this mixture, add the solution of isopropenylboronic acid pinacol ester at -10°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by pouring it into a saturated solution of sodium bicarbonate and EDTA.
- Separate the organic layer, and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by flash column chromatography.



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Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Olefin Cross-Metathesis (Grubbs Reaction)

Isopropenylboronic acid pinacol ester can participate in olefin cross-metathesis reactions catalyzed by ruthenium complexes (e.g., Grubbs catalysts). This allows for the formation of new carbon-carbon double bonds, providing access to a variety of substituted vinyl boronic esters.^{[2][7][8][9]}

General Reaction Scheme: Isopropenyl-Bpin + R-CH=CH₂ → R-CH=C(CH₃)-Bpin + H₂C=CH₂

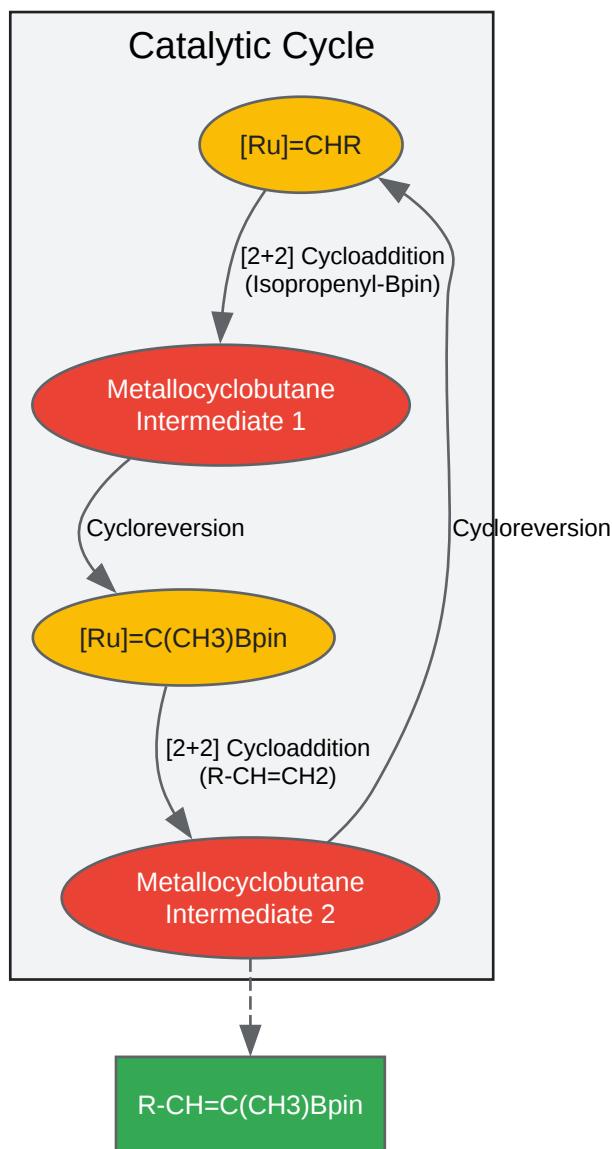
Quantitative Data for Olefin Cross-Metathesis:

Alkene Partner	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
Functionalized Alkenes	Grubbs II (5)	CH ₂ Cl ₂	40	12	50-95
Sterically Hindered Olefins	Grubbs-type (variable)	Toluene	60	1-24	38-87

Note: These are representative yields for cross-metathesis of various vinyl boronates.[\[2\]](#)[\[7\]](#)

Experimental Protocol: Olefin Cross-Metathesis[\[7\]](#)

- In a glovebox or under an inert atmosphere, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) and the partner olefin (1.2 equiv) in anhydrous, degassed dichloromethane (CH₂Cl₂).
- Add the Grubbs catalyst (e.g., Grubbs II, 5 mol%).
- Heat the reaction mixture to 40°C and stir for 12 hours.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.



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Caption: The catalytic cycle of the Grubbs olefin cross-metathesis.

Diels-Alder Reaction

As a substituted alkene, isopropenylboronic acid pinacol ester can act as a dienophile in $[4+2]$ cycloaddition reactions, such as the Diels-Alder reaction. This provides a pathway to highly functionalized six-membered rings containing a boronic ester moiety, which can be further elaborated.^{[10][11]}

General Reaction Scheme: Isopropenyl-Bpin + Diene \rightarrow Cycloadduct

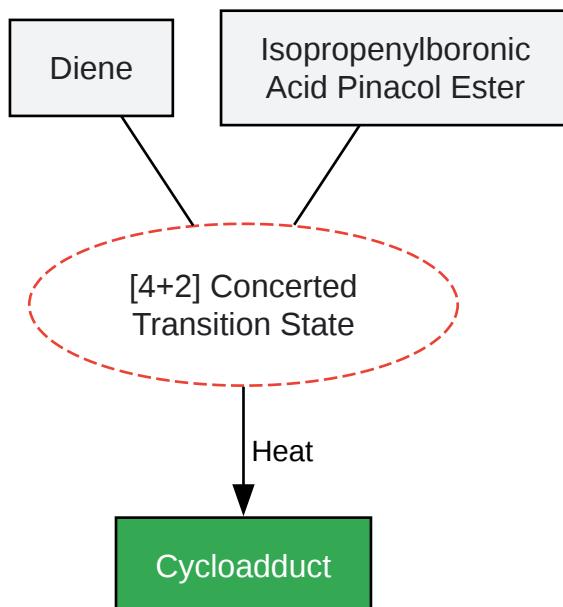
Quantitative Data for Diels-Alder Reactions of Alkenylboronates:

Dienophile	Diene	Conditions	Yield (%)
Vinylboronic acid pinacol ester	Cyclopentadiene	Toluene, 170°C	96
Allenylboronic acid pinacol ester	Cyclopentadiene	Toluene, 170°C	50

Note: Data for closely related alkenylboronates suggests that isopropenylboronic acid pinacol ester would require thermal conditions to achieve significant conversion.

Experimental Protocol: Diels-Alder Reaction[\[10\]](#)

- In a pressure tube, dissolve isopropenylboronic acid pinacol ester (1.0 equiv) in toluene.
- Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv).
- Seal the pressure tube and heat the reaction mixture to 170°C.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

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Caption: A simplified representation of the Diels-Alder reaction pathway.

Conclusion

Isopropenylboronic acid and its pinacol ester are powerful synthetic intermediates with a diverse reactivity profile. Their utility in cornerstone reactions such as the Suzuki-Miyaura coupling, Simmons-Smith cyclopropanation, olefin cross-metathesis, and Diels-Alder reaction makes them indispensable tools for the construction of complex organic molecules. This guide provides a foundational understanding of their reactivity, offering researchers and drug development professionals the necessary information to effectively incorporate these reagents into their synthetic strategies. The provided protocols and data serve as a starting point for reaction optimization, while the mechanistic diagrams offer a visual aid to understanding the underlying chemical transformations. As the demand for novel and complex molecular entities grows, the importance of versatile building blocks like isopropenylboronic acid will undoubtedly continue to increase.

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